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L-δ-Hydroxynorvaline

Cat. No.: B1579042
M. Wt: 149.15
Attention: For research use only. Not for human or veterinary use.
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Description

L-δ-Hydroxynorvaline, also known as L-2-Amino-5-hydroxypentanoic acid, is a non-proteinogenic hydroxy amino acid that serves as a versatile building block in biochemical research . This compound has been identified as a specific marker for oxidized proteins in studies of age-related diseases . Its primary research applications include its use as a key precursor in the solid-phase synthesis of glycopeptides, where it facilitates the attachment of glycosyl derivatives . Furthermore, this compound is an essential starting material for the synthesis of conformationally restricted pseudopeptides, which are valuable tools in medicinal chemistry and drug discovery for establishing structure-activity relationships of bioactive molecules like cyclosporine . It is also utilized in research concerning microbial enzymes and as a component in studies of peptide antibiotics, such as in the synthesis of gramicidin S analogs to explore structure-activity relationships . As a non-canonical amino acid, it provides researchers with a tool to probe and modulate biological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Weight

149.15

Origin of Product

United States

Natural Occurrence and Isolation of L δ Hydroxynorvaline

Distribution and Identification in Biological Organisms

L-δ-Hydroxynorvaline, also known as 5-hydroxynorvaline or 2-amino-5-hydroxypentanoic acid, is not a common component of proteins but appears as a specialized metabolite in certain organisms.

The non-protein amino acid this compound has been identified in maize (Zea mays), specifically in the inbred line B73. researchgate.netnih.gov Its distribution within the plant is not uniform; in field-grown plants, the highest concentrations are found in the above-ground vegetative tissues. researchgate.netnih.gov It is also detectable in the roots and dry seeds. researchgate.netnih.gov

The accumulation of this compound in maize is significantly influenced by both biotic and abiotic stressors. researchgate.netnih.gov Herbivory by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua) leads to an increase in its concentration. researchgate.netnih.gov Furthermore, application of plant signaling molecules involved in defense, including methyl jasmonate, salicylic (B10762653) acid, and abscisic acid, also induces the production of this compound. researchgate.netnih.gov Notably, drought stress has been shown to trigger an even greater accumulation of this compound than insect feeding or the application of defense signaling molecules. researchgate.netnih.gov Conversely, ethylene (B1197577) signaling has been observed to reduce its abundance. nih.gov Research across 27 different maize inbred lines revealed a more than tenfold variation in the foliar accumulation of this amino acid, indicating a genetic basis for its production. nih.gov

**Table 1: Occurrence and Induction of this compound in *Zea mays***

Plant PartPresenceInducing Factors for Accumulation
Above-ground vegetative tissue (leaves, stems)Highest concentration
  • Insect Herbivory (Rhopalosiphum maidis, Spodoptera exigua) researchgate.netnih.gov
  • Drought Stress researchgate.netnih.gov
  • Methyl Jasmonate researchgate.netnih.gov
  • Salicylic Acid researchgate.netnih.gov
  • Abscisic Acid researchgate.netnih.gov
  • RootsDetectable
    Dry SeedsDetectable

    This compound is also a product of microbial metabolism. It is found as a structural component of the potent oxytocin (B344502) receptor antagonist L-156,373, which is isolated from the fermentation broth of the bacterium Streptomyces silvensis. nsf.gov This indicates that the bacterium possesses the biosynthetic machinery to produce this unusual amino acid and incorporate it into a larger, more complex nonribosomal peptide.

    The compound has also been identified for the first time as a product of bacterial metabolism in the culture fluids of pyridoxine-starved Escherichia coli B auxotrophs. researchgate.net The production of this compound in these E. coli strains is a secondary effect of pyridoxine (B80251) starvation, with quantities produced being comparable to those of common protein amino acids in the cultures. researchgate.net The identification was confirmed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.net

    Table 2: Presence of this compound in Microbial Systems

    MicroorganismContext of OccurrenceForm
    Streptomyces silvensisIsolated from fermentation broth. nsf.govComponent of the natural product L-156,373. nsf.gov
    Escherichia coli B auxotrophsProduced during pyridoxine-starved conditions. researchgate.netSecreted into the culture fluid as a free amino acid. researchgate.net

    Occurrence of this compound in Plant Systems (e.g., Zea mays)

    Methodologies for Isolation and Purification of this compound from Natural Sources

    The methods for isolating and purifying this compound vary depending on the source material.

    From plant sources like Zea mays, a multi-step process has been employed. researchgate.netoup.com The procedure begins with the grinding of fresh plant tissue in liquid nitrogen, followed by extraction in acidified water. researchgate.netoup.com The resulting liquid extract is concentrated by drying under a vacuum. oup.com For analysis and purification, the crude extract is often derivatized, for instance with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), to allow for fluorescent detection during chromatography. oup.comresearchgate.net The primary separation is typically achieved using high-performance liquid chromatography (HPLC). oup.com For further purification, column chromatography techniques are used. One described method involves passing the mixture through a Dowex 50WX8-200 ion-exchange column and eluting with acetonitrile. researchgate.net Another step involves size-exclusion chromatography using a Sephadex-LH-20 column with methanol (B129727) as the eluent. The purity of the final compound is confirmed using HPLC-mass spectrometry.

    For microbial sources, the isolation is primarily from the culture medium. In the case of E. coli, the presence of this compound in the culture fluid was identified using analytical techniques like GC-MS and HPLC, which separate the compound from other components in the media. researchgate.net For Streptomyces silvensis, the compound is part of a larger molecule, L-156,373, which is isolated from the fermentation broth. nsf.gov While the specific industrial isolation process for the complete molecule is proprietary, synthetic methods developed to produce pure this compound often utilize anion-exchange purification as a final step to achieve high purity. researchgate.net

    Table 3: Summary of Isolation and Purification Methodologies for this compound

    StepMethodology for Zea maysMethodology for Microbial Cultures
    Initial Extraction Grinding tissue in liquid nitrogen; extraction with acidified water. researchgate.netoup.comSeparation of culture fluid/fermentation broth from cells. nsf.govresearchgate.net
    Concentration Drying under vacuum. oup.comN/A (analytical focus)
    Primary Separation/Purification HPLC, often after derivatization (e.g., with AQC). oup.comIdentification and separation from broth/fluid via HPLC and GC-MS. researchgate.net
    Further Purification Ion-exchange chromatography (e.g., Dowex 50WX8-200). researchgate.net Size-exclusion chromatography (e.g., Sephadex-LH-20). Anion-exchange purification has been used in synthetic preparations to yield a very pure product. researchgate.net
    Purity Confirmation HPLC-mass spectrometry. Mass spectrometry (as part of GC-MS). researchgate.net

    Biosynthesis and Metabolic Pathways of L δ Hydroxynorvaline

    Precursors and Enzymatic Transformations in L-δ-Hydroxynorvaline Biosynthesis

    The formation of this compound involves the modification of common amino acid precursors through dedicated enzymatic reactions.

    Research, including synthetic chemistry and isotope labeling studies, has strongly indicated that this compound is derived from pathways associated with L-glutamic acid. nih.govresearchgate.netresearchgate.net L-glutamic acid serves as a central hub in amino acid metabolism, and its derivatives are logical starting points for synthesizing other nitrogen-containing compounds.

    In studies conducted on maize (Zea mays), various isotope-labeled amino acids related to the glutamate (B1630785) family were supplied to detached leaves to trace the biosynthetic route of this compound. nih.gov The results showed that labeled atoms from L-glutamate, L-glutamine, L-proline, L-ornithine, and L-arginine were all incorporated into the this compound molecule. nih.gov This demonstrates that the carbon and nitrogen backbone of this compound originates from these primary metabolites. nih.gov The proposed pathway likely involves the conversion of glutamate to γ-glutamyl semialdehyde, a key intermediate that can be further modified. nih.gov While synthetic methods have successfully prepared this compound from L-glutamic acid, the exact in vivo enzymatic sequence in organisms like maize remains an area of active investigation. researchgate.netresearchgate.netoup.com

    Table 1: Investigated Precursors for this compound Biosynthesis in Maize

    Precursor SuppliedIsotope LabelObserved Incorporation into this compoundImplication
    L-Glutamine13C5, 15N2YesServes as a direct or indirect precursor. nih.gov
    L-Glutamate13C5, 15NYesA primary source for the carbon skeleton and amino group. nih.gov
    L-Proline13C5YesCan be converted back to glutamate, linking it to the pathway. nih.gov
    L-Ornithine13C5YesPart of the glutamate-derived family of amino acids. nih.gov
    L-Arginine13C6YesCan be metabolized to ornithine and then enter the pathway. nih.gov

    The conversion of a precursor like γ-glutamyl semialdehyde or a related intermediate into this compound necessitates a hydroxylation step—the addition of a hydroxyl (-OH) group. This reaction is catalyzed by enzymes known as hydroxylases, many of which are dioxygenases. taylorandfrancis.comcreative-proteomics.com These enzymes typically use molecular oxygen (O₂) and various co-factors, such as iron (Fe²⁺) and a reducing agent, to introduce an oxygen atom into a substrate. creative-proteomics.comnih.gov

    While the specific hydroxylase responsible for this compound biosynthesis has not been definitively identified, genetic mapping in maize has located quantitative trait loci (QTL) for its accumulation on chromosomes 5 and 7. nih.gov These genetic regions contain candidate genes for several hydroxylases and transaminases that could plausibly carry out the final steps of the synthesis. nih.govoup.com The final step may involve the hydroxylation of an L-norvaline precursor or the transamination of a hydroxylated keto-acid, specifically 5-hydroxy-2-oxopentanoate. nih.gov The enzymes responsible for hydroxylating amino acids often exhibit high regioselectivity, ensuring the -OH group is added to the correct position (the delta-carbon in this case). mdpi.com

    Table 2: Candidate Enzyme Families and Reactions in this compound Formation

    Enzyme FamilyGeneral FunctionPotential Role in PathwayReference
    Hydroxylases (Dioxygenases)Catalyze the insertion of a hydroxyl group into a substrate, often requiring O₂, Fe²⁺, and a co-substrate like 2-oxoglutarate.Catalyzes the key hydroxylation at the δ-carbon of a five-carbon amino acid precursor. creative-proteomics.commdpi.com creative-proteomics.com, mdpi.com
    Transaminases (Aminotransferases)Transfer an amino group from a donor molecule (like glutamate) to a keto-acid, forming a new amino acid.Could catalyze the final step by converting 5-hydroxy-2-oxopentanoate to this compound. nih.govrsc.org nih.gov, rsc.org
    DehydrogenasesCatalyze the oxidation/reduction of substrates.Could be involved in the initial conversion of L-glutamate to γ-glutamyl semialdehyde. nih.gov nih.gov

    Derivation of this compound from L-Glutamic Acid Pathways

    Metabolic Fate and Turnover of this compound within Biological Systems

    Once synthesized, this compound is subject to metabolic turnover, and its accumulation is tightly linked to the physiological state of the organism. In maize, the levels of this compound increase significantly in response to various biotic and abiotic stresses, including insect herbivory, drought, and cold temperatures. nih.govoup.com This suggests its metabolic fate is primarily associated with plant defense.

    The turnover of this compound appears to be dynamic. Its synthesis can occur directly in the leaves, and its concentration can change rapidly in response to external triggers. oup.com The potential metabolic fates of an amino acid include catabolism for energy, retention and storage, or incorporation into other molecules. nih.govnih.gov As a non-proteinogenic amino acid, this compound is not expected to be incorporated into proteins via the standard ribosomal machinery. However, some non-proteinogenic amino acids can be mistakenly charged to tRNA molecules, leading to their mis-incorporation into proteins, which can be toxic to the cell or a consuming herbivore. researchgate.netescholarship.org Organisms that produce such compounds often have editing mechanisms, such as specialized tRNA deacylases, to prevent this self-toxicity and ensure the compound can function as intended. escholarship.org The accumulation in maize tissues, particularly above-ground vegetative parts, suggests a role in deterring herbivores, where its metabolic fate is to be ingested and disrupt the herbivore's metabolism. nih.gov

    Regulation of this compound Biosynthetic Enzymes and Pathways

    The biosynthesis of this compound is under complex regulatory control, as evidenced by its differential accumulation under various conditions. oup.com The synthesis of enzymes involved in metabolic pathways can be regulated at the genetic level through induction (turning on gene expression) or repression (turning it off). nih.gov

    In maize, the accumulation of this compound is induced by the plant signaling molecules methyl jasmonate, salicylic (B10762653) acid, and abscisic acid, which are all key regulators of plant defense and stress responses. oup.com Conversely, treatment with ethylene (B1197577), another plant hormone, leads to a reduction in its abundance. oup.com This indicates that the biosynthetic pathway is integrated into the plant's broader stress-response signaling network. The regulation likely occurs at the level of gene transcription, controlling the amount of biosynthetic enzymes produced. nih.gov The enzymes themselves, such as the rate-limiting hydroxylase, could also be subject to feedback inhibition, where the final product (this compound) or a downstream metabolite inhibits enzyme activity, providing a rapid-response control mechanism. nih.gov

    Table 3: Known Regulatory Factors Affecting this compound Accumulation in Maize

    FactorTypeEffect on AccumulationAssociated Signaling Pathway
    Insect Herbivory (e.g., aphids, caterpillars)Biotic StressIncreaseJasmonate/Salicylate Pathways. oup.com
    DroughtAbiotic StressIncreaseAbscisic Acid (ABA) Pathway. oup.com
    Low Temperature (4°C)Abiotic StressIncreaseGeneral Stress Response. oup.com
    Methyl JasmonateSignaling MoleculeIncreaseJasmonate Pathway (defense against herbivores). oup.com
    Salicylic AcidSignaling MoleculeIncreaseSalicylate Pathway (defense against pathogens). oup.com
    Abscisic Acid (ABA)Signaling MoleculeIncreaseABA Pathway (drought/abiotic stress). oup.com
    EthyleneSignaling MoleculeDecreaseEthylene Pathway (growth/stress response). oup.com

    Enzymatic Interactions and Molecular Mechanisms Involving L δ Hydroxynorvaline

    L-δ-Hydroxynorvaline as a Substrate for Enzyme Activity

    Due to its structural resemblance to proteinogenic amino acids, this compound can be mistakenly recognized and utilized by certain cellular enzymes. This molecular mimicry is most notably observed in the context of protein synthesis.

    Interactions of this compound with Aminoacyl-tRNA Synthetases (e.g., Threonyl-tRNA Synthetase)

    Aminoacyl-tRNA synthetases (ARSs) are crucial enzymes that ensure the correct pairing of amino acids with their corresponding tRNAs, a fundamental step in maintaining the fidelity of protein translation. nih.govwikipedia.org These enzymes are categorized into two classes based on their structure and mechanism of action. proteopedia.orgfrontiersin.orgyeastgenome.org Threonyl-tRNA synthetase (ThrRS), a class II enzyme, is responsible for attaching the amino acid threonine to its cognate tRNA (tRNAThr). yeastgenome.orgresearchgate.net

    Research has demonstrated that this compound (referred to as β-hydroxynorvaline or HNV in some studies) can act as an efficient substrate for Escherichia coli Threonyl-tRNA Synthetase (ThrRS). researchgate.net Despite being a non-canonical amino acid, this compound is readily accepted by the active site of ThrRS. researchgate.net The specificity constant (kcat/KM) for this compound was found to be only 20- to 30-fold lower than that for the natural substrate, threonine. researchgate.net This indicates a significant interaction between the non-canonical amino acid and the enzyme.

    Table 1: Kinetic Parameters of E. coli Threonyl-tRNA Synthetase with Threonine and this compound

    SubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
    L-Threonine0.215000
    This compound7.51133
    Data derived from in vitro functional experiments. researchgate.net

    Biochemical Consequences of "Fidelity Escape" and Non-Canonical Amino Acid Incorporation into Proteins

    The ability of this compound to evade the proofreading mechanisms of ThrRS and become attached to tRNAThr is an example of "fidelity escape". researchgate.net This misacylated tRNA can then be delivered to the ribosome, leading to the incorporation of this non-canonical amino acid into nascent polypeptide chains. wikipedia.orgresearchgate.net The incorporation of non-canonical amino acids like this compound can have significant and often detrimental effects on cellular function. nih.govnih.gov

    The introduction of this compound into proteins can alter their structure, stability, and function. In growing bacteria, the addition of this compound has been shown to dramatically suppress growth rates. researchgate.net This toxicity is attributed to the negative consequences of its incorporation into proteins, which can lead to misfolded and non-functional or aggregated proteins. researchgate.netpnas.org This phenomenon highlights the critical importance of the high fidelity of aminoacyl-tRNA synthetases in maintaining a healthy proteome. The study of such "fidelity escape" events is valuable for understanding the limits of enzyme specificity and for the potential engineering of ARSs with novel specificities for incorporating unnatural amino acids into proteins for various biotechnological applications. researchgate.netfrontiersin.org

    Mechanistic Studies of Enzymes that Utilize or are Modulated by this compound

    The interaction between this compound and enzymes extends beyond its misincorporation into proteins. Mechanistic studies have begun to shed light on how specific enzymes recognize and process this non-canonical amino acid.

    Threonyl-tRNA synthetase, a class II synthetase, possesses a unique zinc ion within its active site that plays a role in discriminating against the isosteric amino acid valine. nih.gov However, it is less effective at discriminating against serine and, as demonstrated, this compound. researchgate.netnih.gov The binding of this compound to the synthetic site of ThrRS enhances the enzyme's ATPase activity, a characteristic it shares with the non-cognate amino acid serine. researchgate.net This suggests that the initial binding and activation of this compound are mechanistically similar to that of other amino acids that interact with the enzyme. The lack of post-transfer editing for this compound indicates a failure of the enzyme's proofreading domain to recognize the misacylated tRNAThr, allowing it to escape into the translation machinery. researchgate.net

    Substrate Specificity Profiles of Enzymes Involved in this compound Metabolism

    The concept of enzyme substrate specificity is fundamental to understanding how metabolic pathways are regulated and how cells can process a vast array of molecules. ontosight.airesearchgate.net Enzymes exhibit varying degrees of specificity, from absolute specificity for a single substrate to broader specificity for a group of related molecules. unacademy.com

    In the context of this compound, the primary enzyme for which substrate specificity has been detailed is Threonyl-tRNA Synthetase. As discussed, while its primary substrate is threonine, it demonstrates a degree of promiscuity by accepting this compound. researchgate.net This promiscuity is not uncommon among enzymes and is a source of metabolic "messiness" that can lead to both challenges and evolutionary opportunities for organisms. nih.gov

    While the metabolism of this compound is not as well-characterized as that of canonical amino acids, it is likely that other enzymes, such as aminotransferases and dehydrogenases, may also interact with it, given their roles in the metabolism of other amino acids with similar structures. nih.govmdpi.com For instance, enzymes involved in the metabolism of ornithine or other hydroxylated amino acids could potentially recognize this compound. mdpi.com Further research is needed to fully elucidate the substrate specificity profiles of the complete enzymatic machinery that may be involved in the synthesis and degradation of this compound in various organisms.

    Chemical Synthesis Strategies and Methodologies for L δ Hydroxynorvaline

    Development of Total Synthesis Approaches for L-δ-Hydroxynorvaline

    The total synthesis of this compound often begins with readily available chiral precursors, most notably L-glutamic acid or its derivatives like L-pyroglutamic acid. nsf.govoup.com These starting materials provide a foundational stereocenter from which the rest of the molecule is constructed. One prominent strategy involves the synthesis of orthogonally protected δ-hydroxynorvaline monomers suitable for further elaboration, such as in peptide synthesis. nsf.gov

    A common synthetic sequence commences with a protected L-glutamic acid derivative. For example, commercially available Boc-L-glutamic acid γ-methyl ester can be subjected to reduction of the mixed anhydride (B1165640) derivative to furnish the corresponding alcohol, Boc-L-δ-hydroxynorvaline methyl ester. nsf.gov This transformation effectively converts the γ-carboxyl group into the required δ-hydroxyl group. Subsequent protection of the hydroxyl group, for instance as a silyl (B83357) ether (e.g., TBDPS), followed by selective deprotection and reprotection of the amino and carboxyl groups, can yield versatile building blocks like the Fmoc-protected monomer. nsf.gov

    These synthetic building blocks are crucial in the total synthesis of complex natural products. For instance, protected this compound has been incorporated as a key subunit in the synthesis of the oxytocin (B344502) receptor antagonist L-156,373 and the antimicrobial agents marformycins A and D. nsf.govnih.govacs.org In the synthesis of marformycin A, a protected δ-hydroxynorvaline derivative serves as the precursor to a (γ-OH)Piz (piperazic acid) residue, highlighting its utility as a chiral progenitor. nih.gov

    Table 1: Exemplary Total Synthesis Steps for a Protected this compound Building Block nsf.gov

    StepStarting MaterialKey ReagentsProduct DescriptionPurpose
    1 Boc-L-Glu(OMe)-OHEthyl chloroformate, NMM, then NaBH₄Boc-L-δ-hydroxynorvaline methyl esterReduction of the γ-carboxyl group to a primary alcohol.
    2 Boc-L-δ-hydroxynorvaline methyl esterTBDPS-Cl, ImidazoleFully protected intermediateProtection of the δ-hydroxyl group as a silyl ether.
    3 Intermediate from Step 2LiOHCarboxylic acid intermediateSaponification of the methyl ester.
    4 Carboxylic acid from Step 3Fmoc-OSuFmoc, TBDPS-protected this compoundInstallation of the orthogonal Fmoc protecting group on the amine.

    Chemoenzymatic Synthesis Methods for this compound and its Analogues

    Chemoenzymatic approaches combine the efficiency of chemical catalysis with the high selectivity of biocatalysis to produce chiral molecules. For hydroxynorvaline and its analogues, these methods often involve the creation of key intermediates through chemical reactions, followed by stereoselective enzymatic transformations. researchgate.netresearchgate.net

    A notable strategy employs a combination of an organocatalytic Mannich reaction and an enzymatic ketone reduction to access precursors for γ-hydroxynorvaline isomers. researchgate.net This process can be integrated into a one-pot sequence. The initial step involves a proline-catalyzed Mannich reaction to form a β-amino carbonyl compound. This intermediate is then subjected to a stereoselective reduction catalyzed by an alcohol dehydrogenase (ADH). For instance, ADH from Ralstonia sp. (RasADH) has been successfully used to synthesize enantioenriched γ- or δ-hydroxy esters, which can subsequently cyclize to form the corresponding lactones. researchgate.net

    This chemoenzymatic route is not limited to a single isomer but has been adapted to prepare all four diastereomers of a protected α-amino-γ-butyrolactone, which serves as a direct precursor to γ-hydroxynorvaline. researchgate.net The sequential and controlled formation of the stereogenic centers provides a powerful tool for accessing diverse stereoisomers. This methodology has also been successfully applied to the synthesis of related β-branched-γ-hydroxy-α-amino acids, such as analogues of 4-hydroxyisoleucine. researchgate.netresearchgate.net

    Table 2: Chemoenzymatic Cascade for Hydroxynorvaline Precursors researchgate.net

    StepReaction TypeCatalyst/EnzymeFunction
    1 Asymmetric Mannich ReactionL-Proline (Organocatalyst)Stereoselective formation of a C-C bond to create a β-amino ketone.
    2 Asymmetric Ketone ReductionAlcohol Dehydrogenase (e.g., RasADH)Stereoselective reduction of the ketone to a secondary alcohol, establishing the second stereocenter.

    Asymmetric Synthesis Techniques for Stereoselective Production of this compound

    The stereoselective synthesis of this compound relies on asymmetric techniques that control the formation of its chiral centers. researchgate.netrenyi.hu Beyond the chemoenzymatic methods discussed, several other powerful strategies are employed in organic synthesis.

    One of the most established methods for synthesizing chiral amino acids is the asymmetric hydrogenation of α,β-unsaturated precursors (dehydro-α-amino acids). renyi.hu This reaction typically uses chiral rhodium complexes, such as those employing ligands like DuPHOS or BPE, to achieve high enantioselectivity under mild conditions. diva-portal.org

    Another major approach involves the use of chiral auxiliaries or templates . In this method, a chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction. For example, glycine (B1666218) can be converted into a chiral template, such as a sultam-derived glycine imine or an oxazolidinone derivative. renyi.hu The key step is the diastereoselective alkylation of the α-position of this template. Subsequent cleavage of the auxiliary releases the desired enantiomerically enriched amino acid.

    The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction for preparing chiral β-amino carbonyl compounds, which are valuable precursors for amino alcohols like hydroxynorvaline. researchgate.netresearchgate.net This reaction can be catalyzed by various chiral organocatalysts, including chiral amines (like proline), chiral Brønsted acids, and bifunctional thiourea (B124793) catalysts, to afford products with high stereocontrol. researchgate.net

    Structural Characterization and Spectroscopic Analysis Methodologies for L δ Hydroxynorvaline

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of L-δ-Hydroxynorvaline

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. oup.com It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

    Detailed research findings from the analysis of this compound isolated from maize demonstrate the power of ¹H-NMR and 2D-NMR techniques. oup.com In one study, the ¹H-NMR spectrum of the purified compound displayed key signals that were crucial for its identification. oup.com A triplet at δH 4.25 was assigned to the proton on the α-carbon (C2), which is adjacent to the amino and carboxyl groups. Another triplet at δH 3.60 corresponded to the protons on the δ-carbon (C5), which is attached to the hydroxyl group. oup.com Multiplets observed between δH 1.64 and δH 1.91 were attributed to the methylene (B1212753) protons on the β (C3) and γ (C4) carbons. oup.com

    To further confirm the connectivity of these protons, two-dimensional (2D) NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY) are employed. oup.com A COSY spectrum establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, correlations were observed between the α-proton (δH 4.25) and the adjacent β-protons (δH ~1.76), between the β-protons and the γ-protons (δH ~1.61), and between the γ-protons and the δ-protons (δH 3.60), confirming the linear five-carbon chain structure. oup.com More advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide further confirmation by correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.

    Table 1: ¹H-NMR Spectral Data for this compound

    Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Reference
    H-2 (α-CH) 4.25 Triplet (t) 6.0 oup.com
    H-3 (β-CH₂) 1.76 / 1.91 Multiplet (m) oup.com
    H-4 (γ-CH₂) 1.64 Multiplet (m) oup.com
    H-5 (δ-CH₂) 3.60 Triplet (t) 5.9 oup.com

    Application of Mass Spectrometry (MS) in the Structural Confirmation and Detection of this compound

    Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. oup.com For this compound, MS analysis helps to confirm the molecular weight of 133 Da. oup.com When coupled with chromatographic separation techniques, MS provides a powerful tool for both qualitative detection and quantitative analysis. The fragmentation pattern of a molecule in a mass spectrometer is reproducible and provides valuable information about its chemical structure. acdlabs.comslideshare.net

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis of this compound

    Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for analyzing this compound, even in complex biological samples, often without the need for chemical derivatization. lcms.czrestek.comwaters.com This technique separates the compound from other matrix components using liquid chromatography before it is ionized and analyzed by two mass analyzers in series.

    In a typical analysis, a reversed-phase column is used for separation. waters.com The mobile phase often consists of a gradient mixture of water and a more non-polar organic solvent like acetonitrile, with an additive such as formic acid to improve ionization efficiency. mdpi.com An electrospray ionization (ESI) source is commonly used to generate ions from the column eluent, which are then analyzed. arxiv.org The first mass spectrometer selects the precursor ion (the ionized molecule of this compound), which is then fragmented by collision with an inert gas. The second mass spectrometer analyzes the resulting product ions, creating a specific fragmentation pattern that serves as a structural fingerprint for confident identification and quantification. nih.gov

    Table 2: Example LC-MS/MS Method Parameters for Underivatized Amino Acid Analysis

    Parameter Condition Reference
    LC Column Supel™ Carbon LC, 10 cm x 2.1 mm, 2.7 µm lcms.cz
    Mobile Phase A Water with 0.1% (v/v) Difluoroacetic Acid (DFA) lcms.cz
    Mobile Phase B Acetonitrile with 0.1% (v/v) Difluoroacetic Acid (DFA) lcms.cz
    Flow Rate 0.2 mL/min lcms.cz
    Column Temperature 12 °C lcms.cz
    Detection Tandem Mass Spectrometry (MS/MS) lcms.cz

    Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound Enantiomers

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and quantifying volatile compounds. However, amino acids like this compound are non-volatile due to their polar carboxyl and amino groups. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert them into volatile esters or silyl (B83357) derivatives prior to analysis. sigmaaldrich.comsemanticscholar.org

    For the analysis of enantiomers (the L- and D-forms), chiral GC columns are essential. sigmaaldrich.comcat-online.com These columns contain a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. researchgate.net A common approach involves a two-step derivatization: first, esterification of the carboxyl group (e.g., with 2-propanol), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). researchgate.net The resulting volatile derivatives can then be separated on a chiral column, such as one coated with Chirasil-L-Val. researchgate.netnih.gov The mass spectrometer detects the separated enantiomers, allowing for the determination of their respective quantities and the assessment of enantiomeric purity. cat-online.com This method is particularly valuable for detecting trace amounts of one enantiomer in the presence of a large excess of the other.

    Table 3: Common Approaches for GC-MS Enantiomeric Analysis of Amino Acids

    Step Description Example Reagents/Columns Reference
    Derivatization Conversion to volatile derivatives to enable GC analysis. Pentafluoropropionic anhydride (B1165640), Heptafluorobutanol, Methyl chloroformate nih.gov
    Chiral Separation Separation of enantiomers using a chiral stationary phase. Chirasil-L-Val, Rt-γDEXsa researchgate.netnih.gov

    Chromatographic Techniques for Separation and Purity Assessment of this compound (e.g., HPLC, Chiral HPLC)

    Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of this compound. oup.comnih.govresearchgate.net HPLC methods can be adapted for various purposes, from preparative scale purification to analytical scale quantification.

    For general purification and analysis, reversed-phase HPLC is frequently used. oup.comnih.gov In one documented method, this compound was purified from a reaction mixture using a C18 column. The purity of the collected fractions can be confirmed by coupling the HPLC system to a mass spectrometer (HPLC-MS). oup.com Often, a derivatization step using a fluorescent tag, such as the AccQ-Fluor reagent kit, is employed to enhance detection sensitivity, especially when using a fluorescence detector. oup.comnih.gov

    To assess enantiomeric purity—that is, to quantify the amount of this compound relative to its mirror image, D-δ-Hydroxynorvaline—Chiral HPLC is the method of choice. cat-online.comdiva-portal.org This technique uses a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers in aqueous mobile phases. Alternatively, chiral derivatization agents can be used to form diastereomers that can then be separated on a standard achiral HPLC column. researchgate.netnih.gov

    Table 4: Example HPLC Method Parameters for Amino Acid Analysis

    Parameter Condition Purpose Reference
    Column Waters XTerra RP18 (100mm x 4.6mm, 5µm) Reversed-phase separation nih.gov
    Mobile Phase A 30 mmol/L potassium dihydrogen phosphate (B84403) buffer (pH 7.0) Aqueous mobile phase nih.gov
    Mobile Phase B 50% Acetonitrile in water Organic mobile phase nih.gov
    Detection Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization Sensitive quantification nih.gov
    Column (Chiral) Astec CHIROBIOTIC T Direct enantiomeric separation

    Derivatives and Analogues of L δ Hydroxynorvaline: Synthesis and Biochemical Exploration

    Rational Design and Synthetic Routes for L-δ-Hydroxynorvaline Derivatives

    The synthesis of this compound and its derivatives often begins with readily available chiral precursors, most commonly L-glutamic acid. researchgate.netresearchgate.netnih.gov The rational design of these synthetic routes focuses on achieving high purity and stereoselectivity, employing various protecting group strategies to allow for selective modification of the molecule's functional groups.

    A highly reproducible and efficient method for preparing (S)-5-hydroxynorvaline involves the use of L-glutamic acid as the starting material. researchgate.net This method utilizes a boroxazolidone intermediate, formed by the simultaneous protection of the α-amino and α-carboxyl groups of glutamic acid. researchgate.netresearchgate.net The selective reduction of the γ-carboxyl group of this intermediate yields the desired product in high purity after simple purification. researchgate.net Another established route involves the reduction of protected L-glutamic acid derivatives. nsf.gov For instance, L-glutamic acid benzyl (B1604629) esters can be Fmoc-protected, followed by the reduction of their mixed anhydride (B1165640) derivatives to yield the corresponding alcohol. nsf.gov Subsequent protection of the hydroxyl group and deprotection of other functionalities afford orthogonally protected monomers suitable for further use in peptide synthesis. nsf.gov

    The synthesis of dipeptides containing the hydroxynorvaline moiety has also been described. Glycyl-(S)-5-hydroxynorvaline was successfully synthesized from N-Boc-glycyl-(S)-glutamate methyl ester. researchgate.net This process involved saponification, reduction of the activated carboxyl group with sodium borohydride, and subsequent removal of protecting groups, a sequence that was shown not to cause racemization. researchgate.net These synthetic strategies provide access to a range of this compound derivatives, enabling their exploration in various biochemical contexts.

    Table 1: Selected Synthetic Routes for this compound and its Derivatives This table is interactive. You can sort and filter the data.

    Starting Material Key Reagents/Intermediates Product Key Finding Reference(s)
    L-Glutamic acid Boroxazolidone intermediate, 9-borabicyclo[3.3.1]nonane (9-BBN-H) (S)-5-Hydroxynorvaline Rapid, reproducible method yielding high-purity product. researchgate.net
    L-Glutamic acid benzyl esters Fmoc protection, mixed anhydride reduction Orthogonally protected δ-hydroxynorvaline monomers Provides building blocks for complex peptide synthesis, such as precursors for Piperazic acid (Piz) residues. nsf.gov
    1-tert-butyl 5-methyl N-Boc-glycyl-(S)-glutamate Sodium borohydride Glycyl-(S)-5-hydroxynorvaline Demonstrates a synthetic sequence for dipeptides that avoids racemization. researchgate.net
    L-Glutamic acid Not specified in detail L-5-hydroxynorvaline Used to synthesize an authentic standard to confirm the identity of a metabolite found in maize. nih.gov

    Integration of this compound into Peptides and Other Biomacromolecules for Research Applications

    The incorporation of non-canonical amino acids like this compound into peptides is a key strategy in peptidomimetic drug design. frontiersin.orgnih.gov This modification can enhance proteolytic stability, constrain peptide conformation, and improve biological activity compared to their natural counterparts. nih.govnih.gov this compound derivatives serve as versatile building blocks for creating complex bioactive peptides and other macromolecules. nsf.govresearchgate.net

    A significant application is the use of protected δ-hydroxynorvaline derivatives as precursors for synthesizing piperazic acid (Piz) residues. nsf.gov Piz is a component of numerous nonribosomal peptides with diverse biological activities. nsf.gov In the total synthesis of L-156,373, a potent oxytocin (B344502) receptor antagonist, protected L- and D-δ-hydroxynorvaline derivatives were key building blocks that underwent intramolecular cyclization late in the synthesis to form the required Piz rings. nsf.gov This "submonomer" approach facilitates the efficient construction of complex peptide structures that would be difficult to assemble using pre-formed Piz building blocks. nsf.gov

    Furthermore, this compound derivatives are utilized in the synthesis of neoglycopeptides. researchgate.net For instance, α-tert-butyl L-N-Boc-δ-hydroxynorvaline, derived from the reduction of protected L-glutamic acid, can be further reacted to create protected δ-N-hydroxyornithine derivatives. researchgate.net These derivatives are crucial constituents of various microbial iron chelators and can be incorporated into peptides to study carbohydrate-protein interactions and develop glycoprotein (B1211001) mimetics. researchgate.net The introduction of a (2S,3R)-3-hydroxynorvaline into a MUC1 glycopeptide created an unnatural antigen that could effectively mimic the natural threonine-derived antigen, showing its utility in vaccine development research. unirioja.es

    Table 2: Research Applications of this compound Integrated into Biomacromolecules This table is interactive. You can sort and filter the data.

    Biomacromolecule/Target Incorporated Derivative Research Application Finding Reference(s)
    L-156,373 (Oxytocin receptor antagonist) Protected L- and D-δ-hydroxynorvaline Precursor for Piperazic acid (Piz) residues in total synthesis. Enabled efficient assembly of a complex D-Piz-L-Piz dipeptide subunit via late-stage ring formation. nsf.gov
    Neoglycopeptides α-tert-butyl L-N-Boc-δ-hydroxynorvaline Synthesis of protected δ-N-hydroxyornithine derivatives for incorporation into peptides. Provides building blocks for creating glycoprotein mimetics and studying biological processes. researchgate.net
    MUC1-based cancer vaccine candidate (2S,3R)-3-Hydroxynorvaline To create an unnatural glycopeptide antigen that mimics the natural Tn-MUC1 antigen. The unnatural antigen showed slightly higher binding affinity to anti-MUC1 antibodies than its natural counterpart. unirioja.es
    Peptidomimetics General this compound analogues To improve pharmacological properties of peptides. Incorporation of non-canonical amino acids can enhance stability and biological activity. frontiersin.orgnih.gov

    Structure-Activity Relationship Studies of this compound Analogues in Defined Biochemical Systems

    Structure-activity relationship (SAR) studies investigate how chemical modifications to a lead compound affect its biological activity, providing insights for rational drug design. acs.orgnih.gov Analogues of this compound have been evaluated in various biochemical systems to understand the structural requirements for their activity.

    In studies of glutamine synthetase (GS) inhibitors, a hydroxynorvaline analogue was among the compounds tested for inhibitory activity against Mycobacterium tuberculosis GS (MtGS). diva-portal.org While known inhibitors like L-methionine-S-sulfoximine (MSO) and phosphinothricin (B1261767) (PPT) were more potent, the study of various amino acid-based inhibitors helps to rationalize the binding modes and structural features necessary for inhibition. diva-portal.org The analysis suggested that specific interactions with key residues in the enzyme's active site are crucial for inhibitory potency. diva-portal.org

    Hydroxynorvaline has also been used as a tool to probe enzyme regulation. As a toxic analogue of threonine, hydroxynorvaline can act as a feedback inhibitor of aspartate kinase (AK), the first enzyme in the threonine biosynthesis pathway. nih.gov Yeast mutants resistant to hydroxynorvaline were selected to identify mutations in the AK enzyme (encoded by the HOM3 gene) that lead to feedback-inhibition resistance and subsequent threonine overproduction. nih.gov This approach allows for the identification of key regulatory residues within the enzyme structure. nih.gov

    In the context of cancer immunotherapy, the precise structure of glycopeptide antigens is critical for eliciting a specific antibody response. An SAR study was implicitly conducted through the design of an unnatural MUC1 glycopeptide containing (2S,3R)-3-hydroxynorvaline. unirioja.es This analogue was designed to mimic the natural threonine-linked antigen. The finding that this synthetic glycopeptide had a slightly higher binding affinity for target antibodies demonstrates that subtle changes, like replacing a methyl group (in threonine) with an ethyl group (in the hydroxynorvaline derivative), can be used to fine-tune molecular recognition and improve the properties of vaccine candidates. unirioja.es

    Table 3: Structure-Activity Relationship (SAR) Insights for this compound Analogues This table is interactive. You can sort and filter the data.

    Analogue/Modification Biochemical System Observed Activity/Finding SAR Insight Reference(s)
    Hydroxynorvaline analogue (Compound 4) Mycobacterium tuberculosis Glutamine Synthetase (MtGS) Inhibited MtGS with an IC50 value of 610 ± 15 µM. Retains important interactions with active site residues but is less potent than MSO or PPT, highlighting the sensitivity of the active site to structural changes. diva-portal.org
    Hydroxynorvaline (as Threonine analogue) Yeast Aspartate Kinase (AK) Acts as a feedback inhibitor. Resistance mutations map to the regulatory domains of the enzyme. Demonstrates its utility as a chemical probe to study allosteric regulation and identify key residues controlling enzyme activity. nih.gov
    MUC1 glycopeptide with (2S,3R)-3-hydroxynorvaline Anti-MUC1 Antibody Binding Showed slightly higher binding affinity than the natural threonine-containing glycopeptide. Replacing the methyl of threonine with an ethyl group can enhance binding affinity, providing a strategy for designing more effective synthetic antigens. unirioja.es

    Broader Biochemical and Biological Implications of L δ Hydroxynorvaline

    Role of L-δ-Hydroxynorvaline in Plant Defense Mechanisms and Stress Responses

    This compound, also known as 5-hydroxynorvaline, has been identified as a significant metabolite in plant defense and stress responses, particularly in maize (Zea mays). nih.govoup.com As a non-protein amino acid, it is thought to contribute to defense by being mis-incorporated into proteins or by inhibiting essential metabolic pathways in herbivores and pathogens. nih.govoup.comresearchgate.netnih.gov

    Research has demonstrated that the accumulation of this compound in maize leaves is not constitutive but is induced by a range of both biotic and abiotic stressors. nih.govoup.com Herbivory by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua) leads to a notable increase in its concentration. nih.govresearchgate.netnih.gov This suggests an active role in the plant's induced defense system against insect attacks. researchgate.net When this compound was added to an artificial diet for aphids at concentrations comparable to those found in maize, it resulted in reduced reproduction, indicating its potential as a defensive compound. nih.govoup.comnih.gov

    Furthermore, the accumulation of this amino acid is triggered by key plant signaling molecules involved in defense pathways. nih.govresearchgate.net Application of methyl jasmonate, salicylic (B10762653) acid, and abscisic acid all promote the synthesis of this compound. nih.govresearchgate.net Conversely, signaling involving ethylene (B1197577) appears to reduce its abundance. nih.govresearchgate.net

    Abiotic stress, specifically drought, has been shown to induce an even greater accumulation of this compound than insect feeding or the application of defense signaling molecules. nih.govresearchgate.netnih.gov This finding points to a broader role for the compound in general stress tolerance, possibly beyond direct defense against pests. oup.comnih.gov In field-grown maize, the compound is found in highest concentrations in above-ground vegetative tissues, but is also present in roots and dry seeds. nih.govoup.comresearchgate.net The complex regulation and wide variation in its accumulation across different maize lines suggest its significant role in adapting to environmental challenges. oup.comnih.gov

    Table 1: Factors Inducing this compound Accumulation in Maize (Zea mays)

    Stressor/Signal TypeSpecific InducerObserved EffectReference
    Biotic Stress (Herbivory)Corn Leaf Aphid (Rhopalosiphum maidis)Increased accumulation in leaves. nih.govresearchgate.netnih.gov
    Biotic Stress (Herbivory)Beet Armyworm (Spodoptera exigua)Increased accumulation in leaves. nih.govresearchgate.netnih.gov
    Abiotic StressDroughtHigher accumulation than from biotic stressors. nih.govresearchgate.netnih.gov
    Plant Signaling MoleculeMethyl JasmonateIncreased accumulation. nih.govresearchgate.net
    Plant Signaling MoleculeSalicylic AcidIncreased accumulation. nih.govresearchgate.net
    Plant Signaling MoleculeAbscisic AcidIncreased accumulation. nih.govresearchgate.net
    Plant Signaling MoleculeEthyleneReduced abundance. nih.govresearchgate.net

    Impact of this compound on Microbial Physiology and Metabolism

    This compound exerts notable inhibitory effects on the physiology and metabolism of certain microorganisms by acting as an antimetabolite. Its structural similarity to other proteinogenic amino acids allows it to interfere with key cellular processes.

    In Escherichia coli, this compound has been shown to compete with homoserine for transport into the cell, leading to growth inhibition. nih.gov This competitive inhibition highlights a mechanism where the non-protein amino acid disrupts the uptake of essential metabolites. Another example of its metabolic interference is its effect on Streptococcus faecalis, where it inhibits the enzyme ornithine transcarbamylase, a key component of the urea (B33335) cycle and arginine biosynthesis. nih.gov

    The toxicity of related isomers like β-hydroxynorvaline has also been studied in E. coli. researchgate.net This compound is readily accepted and activated by threonyl-tRNA synthetase (ThrRS), demonstrating that some aminoacyl-tRNA synthetases may not effectively discriminate against such non-proteinogenic amino acids. researchgate.net The subsequent incorporation of these unnatural amino acids into proteins or the inhibition of other metabolic reactions can lead to a dramatic suppression of bacterial growth. researchgate.net

    While direct studies on a wide range of microbes are limited, the observed reduction in aphid reproduction upon ingestion of this compound may be linked to its impact on the aphid's endosymbiotic bacteria, which are crucial for amino acid metabolism. nih.gov The disruption of these microbial symbionts could be a key factor in the defensive properties of the compound against the herbivore. nih.gov The production of various amino acid-derived metabolites by gut microbiota is known to influence microbial communication, metabolism, and growth, establishing a precedent for such interactions. mdpi.com

    Table 2: Documented Effects of Hydroxynorvaline on Microorganisms

    OrganismCompoundObserved EffectMechanism of ActionReference
    Escherichia coliThis compoundGrowth inhibition.Competes for transport with homoserine. nih.gov
    Streptococcus faecalisThis compoundEnzyme inhibition.Inhibits ornithine transcarbamylase. nih.gov
    Escherichia coliβ-HydroxynorvalineSuppressed growth rate.Functions as a substrate for threonyl-tRNA synthetase (ThrRS), potentially leading to mis-incorporation into proteins. researchgate.net

    Contribution of this compound to Nonribosomal Peptide Biosynthesis in Microorganisms

    Nonribosomal peptide synthetases (NRPSs) are large, multimodular enzymes found in bacteria and fungi that synthesize a vast array of peptide-based secondary metabolites, many with important pharmaceutical applications. nih.gov A key feature of the NRPS system is its ability to incorporate a much wider variety of building blocks than ribosomal protein synthesis. nih.govmdpi.com These monomers include not only the 20 standard proteinogenic amino acids but also D-amino acids, fatty acids, α-hydroxy acids, and a diverse range of non-proteinogenic amino acids, such as hydroxylated variants. mdpi.com

    The biosynthesis of nonribosomal peptides (NRPs) occurs in an assembly-line fashion. mdpi.com Each module within the NRPS is responsible for recognizing, activating, and incorporating a specific monomer into the growing peptide chain. nih.gov The core domains of a typical module are the adenylation (A) domain, which selects and activates the amino acid substrate as an aminoacyl-AMP, the thiolation (T) or peptidyl-carrier protein (PCP) domain, which tethers the activated monomer, and the condensation (C) domain, which catalyzes peptide bond formation. mdpi.comfrontiersin.org

    Given that NRPS A-domains can recognize and activate various hydroxylated amino acids, it is biochemically plausible that this compound could serve as a substrate for NRPSs in microorganisms that produce it. The incorporation of such non-standard amino acids is a primary source of the structural and functional diversity of NRPs. nih.gov The presence of this compound has been reported in both plants and bacteria, making its integration into microbial secondary metabolites a distinct possibility. researchgate.net While specific NRPs containing this compound are not yet widely documented, the established promiscuity of NRPS machinery provides a clear biochemical pathway for its potential contribution to the synthesis of novel bioactive peptides.

    Comparative Biochemical Studies with Related Hydroxylated Amino Acids (e.g., Hydroxyproline, Hydroxyleucine)

    This compound belongs to a broad class of hydroxylated amino acids, many of which exhibit significant biological activities and are synthesized through specialized enzymatic pathways. Comparing it with other members of this class, such as hydroxyproline, hydroxyleucine, and hydroxyisoleucine, provides insight into the functional diversity of this group of molecules.

    Hydroxyproline , particularly trans-4-hydroxy-L-proline, is best known as a major structural component of collagen in animals, but it also plays roles in plant cell walls. nih.gov Its biological function is primarily structural.

    (2S,4S)-4-Hydroxyisoleucine , isolated from fenugreek seeds, is notable for its insulinotropic properties, meaning it stimulates insulin (B600854) secretion. nih.govresearchgate.net This has made it a compound of interest for managing diabetes. nih.govresearchgate.net

    Hydroxyleucines are another relevant group. For instance, L-leucine 5-hydroxylase (LdoA), a Fe(II)/α-ketoglutarate-dependent dioxygenase from Nostoc punctiforme, catalyzes the regio- and stereoselective hydroxylation of L-leucine to (2S,4S)-5-hydroxyleucine. researchgate.net This same enzyme also converts L-norleucine into (2S)-5-hydroxynorleucine, which is structurally analogous to this compound. researchgate.net This demonstrates a common enzymatic mechanism for δ-hydroxylation in different amino acid substrates.

    The biosynthesis of these compounds often involves dioxygenase enzymes that catalyze the challenging functionalization of C-H bonds with high specificity. researchgate.net While this compound's primary documented role is in plant defense, the diverse functions of related hydroxylated amino acids—from structural roles (hydroxyproline) to metabolic regulation (hydroxyisoleucine)—suggest that its full range of biological activities may not yet be completely understood.

    Table 3: Comparative Overview of Selected Hydroxylated Amino Acids

    CompoundKnown Biological Role/ActivityNatural Source ExampleBiosynthetic NoteReference
    This compoundPlant defense (anti-herbivore), stress response (drought).Maize (Zea mays)Accumulation induced by biotic and abiotic stress. nih.govnih.gov
    (2S,4S)-4-HydroxyisoleucineInsulinotropic (stimulates insulin secretion).Fenugreek (Trigonella foenum-graecum)Synthesized from L-isoleucine by a dioxygenase. nih.govresearchgate.net
    trans-4-Hydroxy-L-prolineStructural component of collagen and plant cell wall proteins.Animal connective tissue, plant cell wallsFormed by post-translational modification of proline. nih.gov
    (2S,4S)-5-HydroxyleucinePrecursor for bioactive compounds.Nostoc punctiforme (cyanobacteria)Synthesized from L-leucine by L-leucine 5-hydroxylase (LdoA). researchgate.net

    Future Directions in L δ Hydroxynorvaline Research

    Further Elucidation of Undiscovered Biosynthetic Pathways for L-δ-Hydroxynorvaline

    The complete biosynthetic pathway for this compound remains largely uncharacterized in many organisms, presenting a significant area for future discovery. In plants like maize (Zea mays), the compound accumulates in response to stress, and while de novo synthesis is confirmed, the precise enzymatic steps are unknown. oup.comoup.com Isotope labeling studies in maize have shown that precursors like glutamine, glutamate (B1630785), proline, ornithine, and arginine are not direct precursors, suggesting that this compound is likely formed through a yet-to-be-described pathway in plants. oup.com The identification of the genes and enzymes involved in this plant-specific pathway is a key research goal, which could be achieved through fine-scale genetic mapping and enzyme assays. oup.com

    In contrast, research into microbial systems has provided initial blueprints for hydroxynorvaline biosynthesis. A notable discovery is a δ-specific L-leucine dioxygenase (AvLDO) from the cyanobacterium Anabaena variabilis. researchgate.net This Fe(II)/α-ketoglutarate dependent dioxygenase demonstrates the regio- and stereoselective hydroxylation of L-norleucine to produce (2S)-5-hydroxynorleucine. researchgate.net The existence of such enzymes suggests that a primary direction for research will be genome mining and functional characterization of dioxygenases and other potential hydroxylating enzymes from diverse biological sources. Elucidating these pathways is critical for understanding the metabolic logic that governs the production of this compound in nature.

    Discovery and Characterization of Novel Enzymatic Interactions and Reaction Mechanisms

    Beyond its initial synthesis, the enzymatic interactions of this compound are a frontier for exploration. Future work will likely focus on identifying enzymes that utilize this amino acid as a substrate, potentially incorporating it into more complex secondary metabolites. The biosynthetic machinery for nonribosomal peptides (NRPs), for instance, is known to incorporate a vast array of unusual amino acids. The study of NRP synthetases, like the one responsible for erythrochelin which uses δ-N-hydroxyornithine, could reveal enzymes capable of recognizing and activating this compound for peptide assembly. researchgate.net

    Furthermore, the detailed characterization of enzymes that catalyze hydroxynorvaline synthesis is crucial. For enzymes like AvLDO, research into their structure, substrate specificity, and catalytic mechanism will provide insights into how regio- and stereoselectivity are controlled. researchgate.net Investigating enzyme families such as aldolases and transaminases, which have been used in chemoenzymatic cascades to produce γ-hydroxy-α-amino acids, could uncover novel reaction mechanisms applicable to δ-hydroxy variants. acs.orgcsic.es Understanding these enzymatic processes at a molecular level will not only clarify the biological role of this compound but also expand the biocatalytic toolbox for its production.

    Development of Advanced Synthetic Methodologies for this compound and its Complex Derivatives

    The limited commercial availability of this compound necessitates the development of efficient and scalable synthetic routes. oup.com Current methods often start from precursors like L-glutamic acid, but these are not always optimal for producing derivatives. oup.comresearchgate.net Future research will focus on creating more advanced and versatile synthetic methodologies.

    Chemoenzymatic strategies represent a promising avenue. The combination of organocatalysis, such as asymmetric Mannich reactions, with enzymatic reductions has been successfully applied to the synthesis of γ-hydroxynorvaline diastereomers and could be adapted for the δ-hydroxy form. researchgate.net Such hybrid approaches allow for high stereocontrol in the construction of the molecule's chiral centers. researchgate.net Additionally, exploring modern synthetic reactions, such as nickel-catalyzed cross-coupling or palladium-catalyzed C-H functionalization, could provide novel and efficient routes to this compound and its analogs, which are difficult to access through traditional methods. rsc.org The development of submonomer strategies, used for incorporating similar complex amino acids into peptides, could also facilitate the synthesis of complex derivatives containing this compound for pharmacological studies. nsf.gov

    Interactive Table: Synthetic Approaches for Hydroxynorvaline and its Analogs
    Precursor/Starting Material Synthetic Method Target Compound Key Features Reference(s)
    L-Glutamic Acid Chemical Synthesis L-5-Hydroxynorvaline Used for structural confirmation of the natural product. oup.comresearchgate.net
    Acetaldehyde and a glyoxylamide Organocatalytic Mannich reaction followed by enzymatic ketone reduction γ-Hydroxynorvaline Chemoenzymatic route; high stereocontrol. researchgate.net
    Allyl glycine (B1666218) t-butyl ester Multi-step chemical synthesis γ-Hydroxynorvaline Demonstrates a purely chemical approach from unsaturated amino acid precursors. researchgate.net

    Exploration of Broader Molecular and Cellular Roles of this compound in Diverse Biological Systems

    A primary objective for future research is to comprehensively map the molecular and cellular functions of this compound across different species. In plants, its role as a defense metabolite is established in maize, where it accumulates in response to herbivory and drought stress and reduces aphid fertility. oup.comresearchgate.net Its presence has also been noted in the seeds of various common legumes, though its function in these species is yet to be determined. mdpi.com Future studies should investigate its potential roles in other plant stress responses, its mechanism of anti-herbivore activity, and its general metabolic significance in the plant kingdom.

    In other biological systems, the roles of hydroxynorvaline isomers are just beginning to be uncovered. For instance, DL-3-hydroxynorvaline has been identified as a potential biomarker in a mouse model of β-thalassemia, where its levels were elevated in peripheral blood cells. frontiersin.org In the context of microbiology, L-5-hydroxynorvaline has been shown to be a weak inhibitor of glutamine synthetase from Mycobacterium tuberculosis, suggesting a potential, albeit modest, role in interfering with bacterial metabolism. diva-portal.org These preliminary findings open the door to exploring this compound and its isomers as signaling molecules, metabolic intermediates, or potential therapeutic agents in a wide range of biological systems, from microbes to mammals. ontosight.ai

    Interactive Table: Summary of Organisms and the Role/Pathway of this compound
    Organism Role / Pathway Key Findings Reference(s)
    Zea mays (Maize) Plant Defense, Abiotic Stress Response Accumulates in response to herbivory and drought; reduces aphid reproduction; biosynthetic pathway is unknown. oup.comoup.comresearchgate.net
    Anabaena variabilis Biosynthesis Produces (2S)-5-hydroxynorleucine via a δ-specific L-leucine dioxygenase (AvLDO). researchgate.net
    Legumes (e.g., Phaseolus, Vigna) Unknown (Metabolism/Storage) Detected in seeds of various common legumes. mdpi.com
    Mus musculus (Mouse) Disease Biomarker (for β-thalassemia) Elevated levels of DL-3-hydroxynorvaline (isomer) found in peripheral blood cells of a β-thalassemia model. frontiersin.org
    Mycobacterium tuberculosis Enzyme Inhibition L-5-hydroxynorvaline acts as a weak inhibitor of glutamine synthetase. diva-portal.org

    Q & A

    Q. How can researchers ensure reproducibility in this compound’s biochemical assays?

    • Methodological Answer : Adopt BRENDA database protocols for enzyme assays, standardize reagent batches, and document all parameters (e.g., buffer ionic strength). Share raw data and analysis scripts via repositories like Zenodo, aligning with FAIR principles .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.